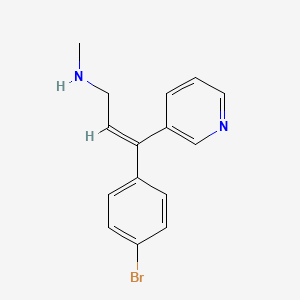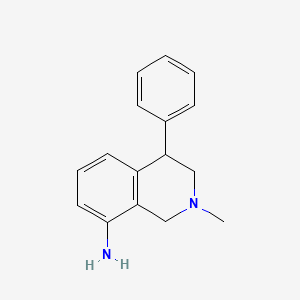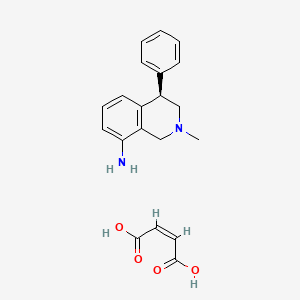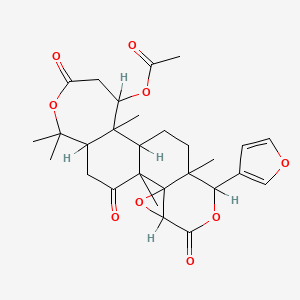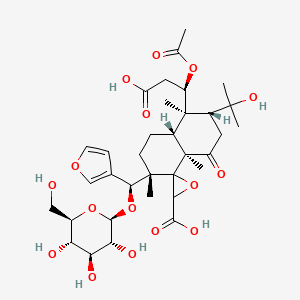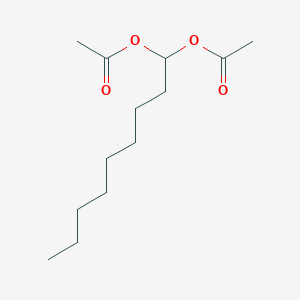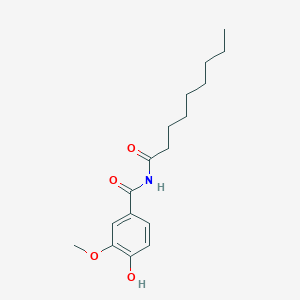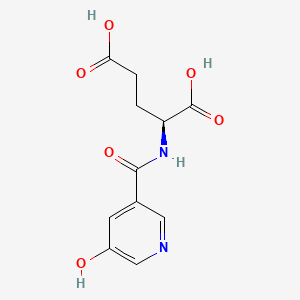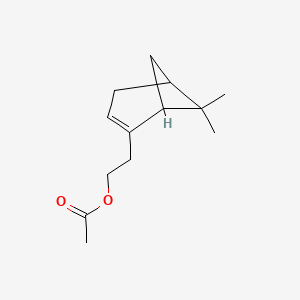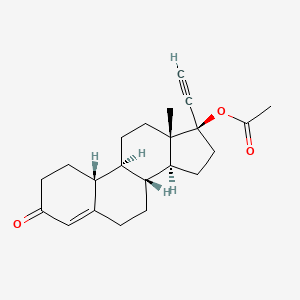
Norethindrone acetate
Descripción general
Descripción
Norethindrone acetate is used to prevent pregnancy. It works by stopping a woman’s egg from fully developing each month. The egg can no longer accept a sperm and fertilization (pregnancy) is prevented .
Synthesis Analysis
Norethisterone acetate (NETA) is a prodrug of norethisterone in the body. Upon oral ingestion, it is rapidly converted into norethisterone by esterases during intestinal and first-pass hepatic metabolism . A study has shown that NETA and Estradiol valerate (EST) are co-formulated as a hormone replacement therapy. Chromatographic separation of these five steroidal hormones was developed by HPLC and TLC . Another study shows that transdermal co-delivery of norethindrone and norethindrone acetate may result in a synergistic effect that attains a higher skin flux and norethindrone serum concentration in the subject .Molecular Structure Analysis
The molecular formula of Norethindrone acetate is C22H28O3. Its molecular weight is 340.456 Da .Chemical Reactions Analysis
Norethindrone acetate is a progestin hormone. It exerts its effects on target cells via binding to progesterone receptors that result in downstream changes to target genes .Physical And Chemical Properties Analysis
The molecular formula of Norethindrone acetate is C22H28O3. Its molecular weight is 324.4565 .Aplicaciones Científicas De Investigación
Management of Adenomyosis
NA has been used in the medical management of adenomyosis . Adenomyosis is a disorder characterized by the presence of islets within the myometrium that consist of both epithelial and stroma elements of endometrial tissues . The role of NA in the management of adenomyosis was evaluated with a retrospective chart review of 28 premenopausal women between 27–49 years of age presenting with moderate to severe pelvic pain and bleeding . There was significant improvement of both dysmenorrhea and bleeding after treatment .
Treatment of Abnormal Uterine Bleeding
NA has a strong influence on the endometrium, making it a good choice for treating abnormal uterine bleeding . It has been used in the treatment of abnormal uterine bleeding, induction of therapeutic amenorrhea, and postponing menstruation .
Management of Endometriosis
NA has been used in the treatment of endometriosis . Endometriosis is a condition in which cells similar to those in the endometrium, the layer of tissue that normally covers the inside of the uterus, grow outside the uterus .
Treatment of Endometrial Hyperplasia
NA is a potent progestogen, especially when considering the endometrium. It is a good option for treatment of endometrial hyperplasia . Endometrial hyperplasia is a condition in which the endometrium (the lining of the uterus) becomes abnormally thick .
Prevention of Uterine Hemorrhage
NA has applications in preventing uterine hemorrhage in complex non-surgical or pre-surgical gynecologic cases .
Management of Nonresponsive Cyclical Mastalgia
NA has been used for the management of nonresponsive cyclical mastalgia . Cyclical mastalgia is a condition characterized by breast pain and tenderness that are linked with the menstrual cycle .
Mecanismo De Acción
Target of Action
Norethindrone acetate, also known as Norethisterone acetate, is a synthetic progestin . It primarily targets the progesterone receptor (PR) . The affinity for PR accounts for its effects in female reproductive tissue . It also interacts with other steroid receptors, including glucocorticoid receptors (GR), mineralocorticoid receptors (MR), and androgen receptors (AR), with varying affinities .
Mode of Action
Norethindrone acetate enacts its intracellular effects by binding to the progesterone receptor . This binding leads to various changes in the body’s hormonal environment. It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .
Biochemical Pathways
Norethindrone acetate affects several biochemical pathways. It leads to atrophy of the endometrial tissue and may also suppress new growth and implantation . This action on the endometrium makes it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .
Pharmacokinetics
Norethindrone acetate is completely and rapidly deacetylated to norethindrone (NET) after oral administration . The disposition of norethindrone acetate is indistinguishable from that of orally administered norethindrone . Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation . The majority of metabolites in the circulation are sulfates, with glucuronides accounting for most of the urinary metabolites .
Result of Action
The molecular and cellular effects of norethindrone acetate’s action are significant. It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . It also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of norethindrone acetate. For instance, the risk of venous thromboembolism is moderately increased with its use, and this risk seems to be dose-dependent . Contraceptive use carries no risk, but therapeutic doses might be associated with an increased risk . Special consideration is needed in cases of high risk for thromboembolic events and when treating women experiencing migraine with aura .
Safety and Hazards
Norethindrone acetate is associated with several side effects. The most frequently reported adverse effect seen with the use of norethindrone is altered menstruation. Headache, breast tenderness, nausea, and dizziness have also been seen. Androgenic side effects (acne, hirsutism, weight gain) have occurred rarely. Cardiovascular (blood clotting irregularities) and ocular (optic neuritis) effects have also been reported .
Direcciones Futuras
The use of Norethindrone acetate is associated with increased risks of myocardial infarction, thromboembolism, stroke, hepatic neoplasia, and gallbladder disease. Clinical use of this drug has caused yellowing of the skin, eyes, and mucous membranes (jaundice), headache, depressive mood, swelling, weight changes .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTRJLAWHYGT-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023381 | |
| Record name | Norethindrone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51-98-9 | |
| Record name | Norethisterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethindrone acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norethindrone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norethindrone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norethisterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHINDRONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does norethisterone acetate exert its effects in the body?
A1: Norethisterone acetate primarily acts by binding to progesterone receptors. [] This interaction mimics the effects of natural progesterone, influencing various physiological processes, particularly in the female reproductive system.
Q2: What are the downstream effects of norethisterone acetate binding to progesterone receptors?
A2: Binding to progesterone receptors can lead to a cascade of events, including:
- Suppression of ovulation: Norethisterone acetate, in combination with ethinyl estradiol, effectively inhibits ovulation, contributing to its contraceptive effect. []
- Alterations in endometrial lining: The compound influences the growth and development of the endometrium, the lining of the uterus. [] This effect is crucial for its use in managing conditions like endometriosis. [, ]
- Regulation of menstrual bleeding: Norethisterone acetate can induce changes in the menstrual cycle, often leading to lighter or less frequent periods. [, , ]
Q3: What is the molecular formula and weight of norethisterone acetate?
A3: The molecular formula of norethisterone acetate is C22H28O3, and its molecular weight is 340.46 g/mol.
Q4: Is there any spectroscopic data available for norethisterone acetate?
A4: Yes, researchers have utilized various spectroscopic techniques to characterize norethisterone acetate. Infrared (IR) and ultraviolet (UV) spectroscopy, along with nuclear magnetic resonance (NMR), have been employed to confirm its chemical structure. []
Q5: How stable is norethisterone acetate under different storage conditions?
A5: The stability of norethisterone acetate can be influenced by factors such as temperature, humidity, and exposure to light. Research on its formulation and stability is essential to ensure its efficacy and shelf life. [, ]
Q6: How is norethisterone acetate absorbed and distributed in the body?
A6: Norethisterone acetate can be administered orally or transdermally (through the skin). [, , ] Following administration, it is absorbed into the bloodstream and distributed to various tissues.
Q7: What is the metabolic fate of norethisterone acetate?
A7: Norethisterone acetate undergoes metabolism in the liver, primarily via cytochrome P450 enzymes. [] These metabolic processes can lead to the formation of active metabolites, potentially contributing to its overall effects. [, ]
Q8: What factors can influence the pharmacokinetics of norethisterone acetate?
A8: Various factors can influence its pharmacokinetics, including:
- Route of administration: Different routes of administration, such as oral versus transdermal, can result in varying absorption rates and bioavailability. []
- Individual patient factors: Factors such as age, body mass index (BMI), and liver function can impact the metabolism and elimination of norethisterone acetate. [, , ]
- Concomitant medications: Co-administration with certain medications, particularly those that induce or inhibit drug-metabolizing enzymes, can alter its pharmacokinetics. [, ]
Q9: What are the main clinical applications of norethisterone acetate?
A9: Norethisterone acetate is primarily used for:
- Contraception: As a component of combined oral contraceptive pills, it helps prevent pregnancy by suppressing ovulation and altering the cervical mucus. [, , ]
- Management of endometriosis: It can reduce endometriosis-associated pain and shrink endometriomas by suppressing estrogen production and endometrial growth. [, , , , ]
- Hormone replacement therapy: In HRT, norethisterone acetate is often combined with estrogen to alleviate menopausal symptoms while providing endometrial protection. [, , , , ]
Q10: Are there any studies comparing norethisterone acetate to other treatment options for endometriosis?
A11: Yes, several studies have compared norethisterone acetate to other medical therapies for endometriosis, such as dienogest, gonadotropin-releasing hormone (GnRH) agonists, and oral contraceptive pills. [] These studies aim to determine the most effective treatment option for managing endometriosis symptoms while minimizing side effects.
Q11: Are there any ongoing research efforts to improve the delivery of norethisterone acetate?
A13: Researchers are continuously exploring strategies to enhance drug delivery and targeting, potentially improving the efficacy and reducing the side effects of medications. For norethisterone acetate, this includes investigating alternative routes of administration, such as transdermal patches, to bypass first-pass metabolism in the liver and achieve more sustained drug levels. [, ]
Q12: Are there any known biomarkers that can predict the response to norethisterone acetate treatment?
A14: Research on biomarkers for predicting treatment response and identifying potential adverse effects is crucial for personalized medicine. While some studies suggest potential biomarkers for norethisterone acetate, further research is needed to validate their clinical utility. []
Q13: What analytical methods are commonly used to quantify norethisterone acetate in biological samples?
A15: Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and drug monitoring. Radioimmunoassay (RIA) is a widely used technique for quantifying norethisterone acetate in plasma. [] Other analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), may also be employed for its quantification.
Q14: Is there any information available on the environmental impact of norethisterone acetate?
A14: The presence of pharmaceuticals, including norethisterone acetate, in the environment is an emerging concern. Research on its ecotoxicological effects and potential for biodegradation is essential for developing strategies to mitigate any negative impacts.
Q15: Are there any alternative medications or treatment approaches available for the conditions that norethisterone acetate is used to treat?
A17: Yes, several alternative medications and treatment approaches are available for conditions like endometriosis, heavy menstrual bleeding, and menopausal symptoms. These alternatives include other progestins, GnRH agonists, aromatase inhibitors, non-hormonal pain relievers, and lifestyle modifications. [, ] The choice of treatment depends on various factors, including the specific condition, its severity, patient preferences, and potential risks and benefits of each option.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




